1,1-Cyclohexanedimethanol
Overview
Description
1,1-Cyclohexanedimethanol is an organic compound with the chemical formula C₈H₁₆O₂. It is a colorless, low-melting solid that is widely used in the production of polyester resins. This compound is a diol, meaning it has two hydroxyl (OH) functional groups. Commercial samples of this compound typically consist of a mixture of cis and trans isomers .
Preparation Methods
1,1-Cyclohexanedimethanol is primarily produced through the catalytic hydrogenation of dimethyl terephthalate. The process involves two main steps:
Conversion of Dimethyl Terephthalate to Dimethyl 1,4-Cyclohexanedicarboxylate: This step involves the hydrogenation of dimethyl terephthalate to form dimethyl 1,4-cyclohexanedicarboxylate.
Hydrogenation to this compound: The dimethyl 1,4-cyclohexanedicarboxylate is further hydrogenated to produce this compound.
Industrial production methods often involve the use of copper-based catalysts and specific reaction conditions, such as temperature and pressure, to optimize yield and selectivity .
Chemical Reactions Analysis
1,1-Cyclohexanedimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1-Cyclohexanedimethanol has a wide range of applications in scientific research and industry:
Polyester Production: It is a key monomer in the production of polyethylene terephthalate (PET) and other polyesters.
Coatings and Adhesives: It is used in the synthesis of ultraviolet (UV)-curable coatings, inks, and adhesives.
Mechanism of Action
The mechanism by which 1,1-Cyclohexanedimethanol exerts its effects is primarily through its role as a monomer in polymerization reactions. The hydroxyl groups participate in condensation reactions, forming ester linkages with carboxylic acids to produce polyesters. The molecular targets and pathways involved include the catalytic sites on the polymerization catalysts and the reactive intermediates formed during the reaction .
Comparison with Similar Compounds
1,1-Cyclohexanedimethanol can be compared with other similar diols, such as:
1,4-Cyclohexanedimethanol: This compound has hydroxyl groups on the 1 and 4 positions of the cyclohexane ring, whereas this compound has both hydroxyl groups on the same carbon atom.
Cyclohexylmethanol: This compound has a single hydroxyl group attached to the cyclohexane ring, making it less versatile in polymerization reactions compared to this compound.
The uniqueness of this compound lies in its ability to form polyesters with enhanced strength, clarity, and solvent resistance, making it a valuable compound in various industrial applications .
Properties
IUPAC Name |
[1-(hydroxymethyl)cyclohexyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c9-6-8(7-10)4-2-1-3-5-8/h9-10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLQHILJRHBSAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20949427 | |
Record name | (Cyclohexane-1,1-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20949427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2658-60-8 | |
Record name | 1,1-Cyclohexanedimethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70173 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Cyclohexane-1,1-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20949427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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